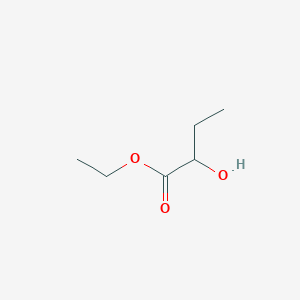

2-羟基丁酸乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 2-hydroxybutanoate and its derivatives involves multiple methods, including enzymatic and chemical pathways. One approach involves the use of whole recombinant cells of Escherichia coli expressing secondary alcohol dehydrogenase for the synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate, achieving high yields and enantiomeric excesses (Yamamoto et al., 2002). Another method involves the highly enantioselective sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, showcasing the influence of reaction temperature on the hydrogenation process (Meng et al., 2008).

Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxybutanoate and its derivatives is pivotal for their chemical behavior and reactivity. Detailed studies on the structure can reveal insights into the steric and electronic factors that influence their reactivity and potential applications in synthesis.

Chemical Reactions and Properties

Ethyl 2-hydroxybutanoate participates in a variety of chemical reactions, including reductions, oxidations, and esterification, to produce a wide array of products. For instance, the enzymatic synthesis of both enantiomers of ethyl 4-cyano-3-hydroxybutanoate from ethyl 4-cyano-3-oxobutanoate using whole cells demonstrates the compound's versatility in chemical synthesis (Jin & Zhang, 2011).

科学研究应用

医药:诊断生物标志物

2-羟基丁酸乙酯已被确定为医疗领域中潜在的生物标志物。 血液中该物质浓度升高可能表明代谢疾病(如糖尿病)的发生,并可用于监测疾病进展或治疗效果 .

工业过程:气相色谱法中的内标

在工业化学分析中,2-羟基丁酸乙酯作为内标用于气相色谱法测定中链细菌聚(3-羟基烷酸酯)。 此应用对于确保分析结果的准确性和可靠性至关重要 .

环境科学:微生物生产挥发性脂肪酸

2-羟基丁酸乙酯作为挥发性脂肪酸 (VFA) 微生物生产中的前体,在环境科学中发挥作用。 这些 VFA 被用作合成多种具有商业价值的化学品的构件,有助于更可持续和环保的过程 .

食品科技:风味增强剂

在食品科技中,2-羟基丁酸乙酯因其宜人的香气和果香而受到重视。 它被用作葡萄酒的香料化合物,以及作为食品添加剂,以增强各种食品的风味特征 .

化妆品行业:香料成分

由于其芳香特性,该化合物在化妆品行业中作为香料成分得到应用。 它被用于香水和其他香气产品,以赋予令人愉悦的香气 .

分析化学:手性构件的合成

2-羟基丁酸乙酯在分析化学中用于合成手性构件。 这些构件对于制备药物研究和蛋白质组学中使用的生物活性化合物至关重要 .

材料科学:电子转移研究中的配体

在材料科学中,2-羟基丁酸乙酯用作配体,以研究阴离子和阳离子表面活性剂对电子转移反应动力学的影响。 此应用对于理解和开发具有特定电子特性的新材料具有重要意义 .

生物技术:微生物组研究

在生物技术中,研究集中在生产 2-羟基丁酸乙酯的细菌在肠道微生物组中的作用。 这些研究旨在了解该化合物如何影响代谢途径的调节及其对健康和疾病的影响 .

作用机制

Target of Action

It is used as a biochemical reagent in proteomics research , suggesting that it may interact with various proteins.

Biochemical Pathways

Ethyl 2-Hydroxybutyrate belongs to the class of organic compounds known as hydroxy fatty acids . These are fatty acids in which the chain bears a hydroxyl group

Pharmacokinetics

It is known to be a very hydrophobic molecule, practically insoluble in water, and relatively neutral . These properties may impact its bioavailability and pharmacokinetics.

Action Environment

It is known that the compound is stable under room temperature conditions in the continental us

生化分析

Biochemical Properties

Ethyl 2-Hydroxybutyrate is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione . Oxidative stress or detoxification demands can dramatically increase the rate of hepatic glutathione synthesis

Cellular Effects

The cellular effects of Ethyl 2-Hydroxybutyrate are not well studied. Its related molecule, β-hydroxybutyrate, has been shown to have effects on various types of cells and cellular processes . β-hydroxybutyrate has been suggested to act as an immunoregulator in humans and animals to attenuate pathological inflammation through multiple strategies . It’s worth noting that these effects are associated with β-hydroxybutyrate and may not directly apply to Ethyl 2-Hydroxybutyrate.

Molecular Mechanism

It is known that 2-Hydroxybutyrate, the conjugate base of 2-hydroxybutyric acid, is produced in mammalian tissues that catabolize L-threonine or synthesize glutathione

Metabolic Pathways

Ethyl 2-Hydroxybutyrate is involved in the metabolic pathways related to the catabolism of L-threonine or the synthesis of glutathione

属性

IUPAC Name |

ethyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOQRSLYPHAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334629 | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52089-54-0 | |

| Record name | Ethyl 2-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

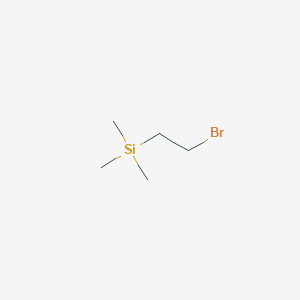

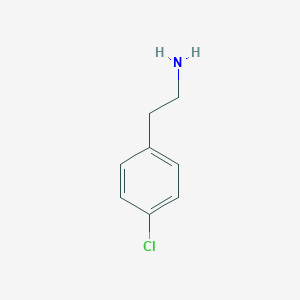

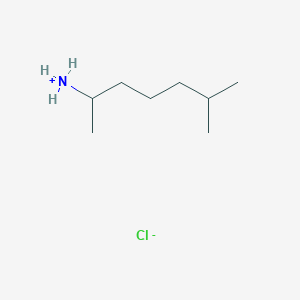

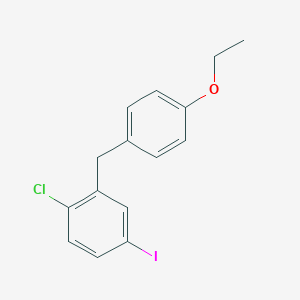

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of ethyl 2-hydroxybutanoate in chromium chemistry?

A: Ethyl 2-hydroxybutanoate (ehbaH) plays a crucial role as a ligand in stabilizing the less common oxidation states of chromium, specifically chromium(IV) and chromium(V). [, , , ] This stabilization allows researchers to study the properties and reactivity of these chromium species, which are often transient and difficult to isolate. [, ]

Q2: How does ethyl 2-hydroxybutanoate stabilize chromium(IV) complexes?

A: Ethyl 2-hydroxybutanoate acts as a bidentate ligand, meaning it binds to the chromium(IV) center through two donor atoms. Research using X-ray absorption spectroscopy suggests that at pH 3.5 and in excess ligand, the predominant species is a five-coordinate oxo complex, [CrIVO-(ehbaH)2]0. [] This complexation provides stability to the chromium(IV) ion in aqueous solutions. [, ]

Q3: Are there other ligands besides ethyl 2-hydroxybutanoate that can stabilize chromium(IV)?

A: Yes, studies have shown that other 2-hydroxycarboxylates, such as 2-hydroxy-2-methylbutanoate (hmba) and (−)-quinate (qa), can also stabilize chromium(IV) complexes. [] Additionally, ligands like oxalate, malonate, and 2-picolinate can exchange with ehbaH in existing Cr(IV) complexes to form new Cr(IV) species. []

Q4: What is the relevance of studying stabilized chromium(V) complexes?

A: Chromium(V) complexes, such as [CrV(O)(ehba)2]-, are important model compounds in the study of chromium(V) toxicity and its potential role in chromium-induced cancers. [] These studies aim to understand the mechanisms by which chromium(V) interacts with biological molecules like DNA. [, ]

Q5: How do chromium(V) complexes with ethyl 2-hydroxybutanoate interact with DNA?

A: Research suggests that bis-chelated chromium(V) complexes with ehbaH can undergo partial aquation, forming more reactive monochelated species. [] These monochelates can then bind to the phosphate backbone of DNA. [] Subsequent one- or two-electron oxidation reactions by the chromium(V) center can lead to DNA strand breaks and other forms of DNA damage. [, ]

Q6: What factors can influence the DNA cleavage activity of chromium(V) ehbaH complexes?

A6: The DNA cleavage activity of these complexes is sensitive to various factors:

- pH: Activity is observed in a pH range of 4.0-8.0. []

- Ligand Concentration: Excess ehbaH ligand inhibits DNA cleavage. [, ]

- Oxygen: Exclusion of oxygen can inhibit cleavage, suggesting a role for oxidative processes. []

- Organic Solvents: The presence of alcohols, carboxylic acids, or DMSO can inhibit cleavage. []

Q7: What techniques are used to study these chromium complexes?

A7: A variety of techniques are employed to characterize and study these chromium complexes:

- EPR spectroscopy: Used to study the electronic structure and geometry of chromium(V) complexes. []

- UV-vis spectroscopy: Provides information about electronic transitions and helps identify different species. []

- X-ray absorption spectroscopy: Offers insights into the coordination environment and oxidation state of chromium. []

- Kinetic studies: Used to investigate the rates and mechanisms of reactions involving chromium complexes. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)